molecular formula C5H6N4O B1297796 Pyrimidine-4-carbohydrazide CAS No. 39513-54-7

Pyrimidine-4-carbohydrazide

Cat. No. B1297796
CAS RN: 39513-54-7
M. Wt: 138.13 g/mol
InChI Key: NWTQBXDLKZTWAH-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbohydrazide is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. Pyrimidine derivatives have been synthesized and studied for their electronic, photophysical, and electrochemical properties, as well as for their potential use in various biological activities such as antimicrobial agents .

Synthesis Analysis

The synthesis of pyrimidine-4-carbohydrazide derivatives can be achieved through various methods. One approach involves the synthesis of a versatile polyfunctionalised pyrimidine-4-carboxylate, which can then react with 1,2-dinucleophiles and 1,4-dinucleophiles to yield novel pyrimidine derivatives, including carbohydrazides . Another method includes a five-component cascade reaction that efficiently synthesizes N-fused heterocyclic compounds, including carbohydrazide derivatives . Additionally, multicomponent reactions using carbohydrates as a reagent have been employed to create a new library of hydrophilic substituted pyrimidine-fused heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents and spacers. For instance, the introduction of ethynylene or vinylene spacers and different substituents on the pyrimidine ring can significantly affect the electronic structure and properties of these compounds. The X-ray crystal structures of some derivatives have been disclosed, providing insights into their molecular conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For example, the reaction of 6-carbohydrazonamidepurines with piperidine yields 4,8-disubstituted pyrimido[5,4-d]pyrimidines, showcasing the versatility of pyrimidine-4-carbohydrazide as a precursor for further chemical transformations . The reactivity of these compounds can lead to the formation of various heterocyclic structures, which are valuable in the development of new pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-4-carbohydrazide derivatives are influenced by their molecular structure. These compounds exhibit intramolecular charge-transfer states, leading to moderate-to-strong fluorescence emission with large Stokes shifts in different solvent polarities. The optical and fluorescence properties of these compounds can change significantly upon the addition of trifluoroacetic acid. The electron-accepting ability of pyrimidine derivatives can be tuned by the substituents on the pyrimidine moiety and the type of spacers used in the molecular structure .

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods : Pyrimidines are synthesized through various methods and their anti-inflammatory effects are tested using different assays .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

  • Summary : Pyrimidines have been studied for their anticancer activity. For instance, thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
  • Methods : The anticancer activity of pyrimidines is typically evaluated using in vitro assays on various cancer cell lines .
  • Results : Some pyrimidines displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

3. Antioxidant Applications

  • Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidant effects .
  • Methods : Pyrimidines are synthesized through various methods and their antioxidant effects are tested using different assays .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Use in the Synthesis of Dy2 Complexes

  • Summary : Pyrimidine-4-carbohydrazide was used to assemble two new Dy2 complexes .
  • Methods : A new hydrazone Schiff base ligand was condensed from 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-4-carbohydrazide .
  • Results : Two new Dy2 complexes were assembled .

5. Antiviral Applications

  • Summary : Pyrimidines have been found to display a range of pharmacological effects including antiviral effects .
  • Methods : Pyrimidines are synthesized through various methods and their antiviral effects are tested using different assays .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

6. Antimalarial Applications

  • Summary : Pyrimidines have been found to display a range of pharmacological effects including antimalarial effects .
  • Methods : Pyrimidines are synthesized through various methods and their antimalarial effects are tested using different assays .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimalarial effects .

properties

IUPAC Name

pyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQBXDLKZTWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332841
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbohydrazide

CAS RN

39513-54-7
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrimidine-4-carboxylic acid (1.0 g, 8.0 mmol) in THF (15 mL), N,N-Carbonyldiimidazole (1.4 g, 8.9 mmol) was added. After refluxing for 2 hours, hydrazine (0.8 g, 20 mmol) was added to the reaction mixture slowly with a syringe at 0° C. The reaction mixture was allowed to warm to room temperature slowly and then concentrated to yield the desired product as white solid. LCMS calculated for C5H7N4O (M+H): 139.1. found: 139.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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